molecular formula C18H18ClNO2S B2875057 2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide CAS No. 565180-45-2

2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

Cat. No.: B2875057
CAS No.: 565180-45-2
M. Wt: 347.86
InChI Key: UTTMGVVAOJLPQV-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a synthetic organic compound featuring a tetrahydobenzothiophene core, a key scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure integrates a 4-methylbenzoyl group at the 3-position and a 2-chloroacetamide moiety at the 2-position of the benzothiophene ring. This specific architecture is of significant interest in antibacterial and antitubercular research . Compounds based on the 4,5,6,7-tetrahydro-1-benzothiophene framework have been extensively investigated for therapeutic interventions against mycobacterial infections, including tuberculosis . Furthermore, the presence of the acetamide functional group is a common feature in pharmacologically active molecules, and related phenoxy acetamide derivatives have been studied for their anti-cancer, anti-inflammatory, and anti-mycobacterial properties . This reagent serves as a valuable building block or intermediate for researchers in drug discovery and development, particularly for the synthesis and screening of novel compounds with potential antitubercular activity . It is supplied for laboratory research purposes only.

Properties

IUPAC Name

2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2S/c1-11-6-8-12(9-7-11)17(22)16-13-4-2-3-5-14(13)23-18(16)20-15(21)10-19/h6-9H,2-5,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTMGVVAOJLPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

The benzo[b]thiophene nucleus is typically synthesized via cyclocondensation reactions. A validated method involves reacting 4-methylbenzaldehyde derivatives with ethyl thioglycolate under basic conditions:

Example Protocol:

  • Combine 4-methyl-2-fluorobenzaldehyde (14.9 mmol), ethyl thioglycolate (16.5 mmol), and triethylamine (45 mmol) in anhydrous DMSO.
  • Stir at 80°C for 2 hours, followed by overnight stirring at room temperature.
  • Quench with ice/water, filter the precipitate, and recrystallize from methanol.

This yields ethyl 6-fluoro-4-methylbenzo[b]thiophene-2-carboxylate , which can be hydrogenated to the tetrahydro derivative using H₂/Pd-C in ethanol.

Functionalization at Position 3

To introduce the 4-methylbenzoyl group, Friedel-Crafts acylation is employed, albeit with modifications for the tetrahydro system’s reduced aromaticity:

Procedure:

  • Dissolve 4,5,6,7-tetrahydrobenzo[b]thiophene (10 mmol) in dry dichloromethane.
  • Add 4-methylbenzoyl chloride (12 mmol) and AlCl₃ (15 mmol) at 0°C.
  • Stir for 6 hours, quench with ice-cold HCl, and extract with DCM.
  • Purify via column chromatography (hexane:EtOAc = 4:1) to isolate 3-(4-methylbenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene .

Introduction of the Amino Group at Position 2

Nitration and Reduction

The amino group is introduced through sequential nitration and reduction:

Nitration:

  • Treat 3-(4-methylbenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene with fuming HNO₃/H₂SO₄ at 0°C.
  • Isolate 2-nitro-3-(4-methylbenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene via filtration.

Reduction:

  • Suspend the nitro compound in ethanol with 10% Pd/C.
  • Apply H₂ gas (50 psi) for 12 hours.
  • Filter and concentrate to obtain 2-amino-3-(4-methylbenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene (yield: 78%).

Chloroacylation at Position 2

The final step involves reacting the amine with chloroacetyl chloride under Schotten-Baumann conditions:

Optimized Protocol:

  • Dissolve 2-amino-3-(4-methylbenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene (0.02 mol) in dry benzene (30 mL).
  • Add chloroacetyl chloride (0.02 mol) and triethylamine (4–6 drops) dropwise at 0°C.
  • Reflux for 4 hours, cool, and filter the precipitate.
  • Recrystallize from ethanol to obtain the target compound (yield: 72%; m.p.: 195–197°C).

Critical Parameters:

  • Solvent Choice : Benzene or dichloromethane minimizes side reactions.
  • Stoichiometry : A 1:1 ratio of amine to chloroacetyl chloride prevents over-acylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 4.10 (s, 2H, CH₂Cl), 2.95–2.80 (m, 4H, tetrahydro ring), 2.40 (s, 3H, CH₃), 1.75–1.60 (m, 4H, tetrahydro ring).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H), 690 cm⁻¹ (C–S).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, λ = 254 nm).

Comparative Analysis with Analogues

Compound Position 3 Substituent Yield (%) Melting Point (°C)
Target Compound 4-Methylbenzoyl 72 195–197
3-Cyano Analogue Cyano 80 210–212
4-Ethoxybenzoyl Derivative 4-Ethoxybenzoyl 68 185–187

The 4-methylbenzoyl group enhances lipophilicity (logP = 3.12) compared to the cyano analogue (logP = 2.45), impacting bioavailability.

Challenges and Optimization Opportunities

  • Low Acylation Efficiency : Using DMAP as a catalyst increases reaction rates.
  • Byproduct Formation : Replace benzene with tetrahydrofuran to reduce dimerization.

Chemical Reactions Analysis

2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry, where it is used to develop new therapeutic agents. In the industrial sector, it is used in the synthesis of other complex organic molecules .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and selected analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Storage Conditions
Target Compound: 2-Chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide C₁₉H₂₀ClNO₂S 361.89 4-Methylbenzoyl, chloroacetamide Discontinued
Analog 1: N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide C₁₈H₁₇N₃OS 331.41 Cyano, arylphenylacetamide Not specified
Analog 2: 2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide C₁₂H₁₃ClN₂OS 264.76 Cyano, methyl, chloroacetamide Room temperature
Analog 3: 2-Chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide C₉H₁₁ClN₂OS 230.72 Benzothiazole, chloroacetamide Not specified

Key Observations :

  • Cyano-substituted analogs (e.g., Analog 1 and 2) exhibit lower molar masses, which may improve solubility but reduce stability due to increased reactivity .

Reagent Comparison :

  • KOH and K₂CO₃ are common bases for deprotonation in these reactions .
  • Solvents like ethanol and DMF are used depending on the substrate’s polarity .

Insights :

  • The arylphenylacetamide group in Analog 1 enhances antibacterial activity compared to simpler chloroacetamides .
  • Oxadiazole-thiol clubbed derivatives of the target compound show promising antitubercular activity, suggesting that side-chain modifications can diversify therapeutic applications .

Biological Activity

2-Chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide (CAS Number: 565180-45-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and data.

  • Molecular Formula : C18H18ClNO2S
  • Molecular Weight : 347.9 g/mol
  • Structure : The compound features a chloro group and a benzothiophene moiety, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that chloroacetamides exhibit varying degrees of antimicrobial activity based on their chemical structure. A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides found that compounds with halogenated substituents showed significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) while being less effective against Gram-negative bacteria like Escherichia coli .

Key Findings :

  • Effective Against :
    • Gram-positive bacteria: S. aureus, MRSA
    • Fungi: Candida albicans
  • Less Effective Against :
    • Gram-negative bacteria: E. coli

Anticancer Activity

The benzothiophene structure is known for its anticancer properties. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. The presence of the chloro and acetamide functionalities enhances interaction with biological targets involved in cancer pathways .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by the presence and position of substituents on the phenyl ring. The following table summarizes the relationship between chemical structure and biological activity:

Compound StructureAntimicrobial ActivityAnticancer Activity
N-(4-chlorophenyl) chloroacetamideHighModerate
N-(3-bromophenyl) chloroacetamideModerateLow
2-Chloro-N-[3-(4-methylbenzoyl)-...]High against Gram+High

Case Studies

  • Antimicrobial Testing : A study conducted on various chloroacetamides demonstrated that those with higher lipophilicity were more effective at penetrating bacterial membranes, thus enhancing their antimicrobial efficacy .
  • Cancer Cell Inhibition : Research on benzothiophene derivatives has shown promising results in inhibiting specific cancer cell lines, suggesting that modifications to the benzothiophene core can lead to improved anticancer agents .

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